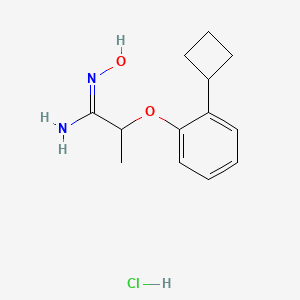
N-(6,11-Dihydrodibenzo(b,e)thiepin-11-yl)-4-morpholineacetamide monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6,11-Dihydrodibenzo(b,e)thiepin-11-yl)-4-morpholineacetamide monohydrochloride is a complex organic compound with a unique structure that includes a dibenzo-thiepin core and a morpholineacetamide side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(6,11-Dihydrodibenzo(b,e)thiepin-11-yl)-4-morpholineacetamide monohydrochloride typically involves multiple steps, starting with the formation of the dibenzo-thiepin core. This core can be synthesized through a series of cyclization reactions involving appropriate precursors. The morpholineacetamide side chain is then introduced through nucleophilic substitution reactions, often using morpholine and acetic anhydride as reagents .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The final product is often purified through recrystallization or chromatography techniques to obtain the monohydrochloride salt form .
Análisis De Reacciones Químicas
Types of Reactions
N-(6,11-Dihydrodibenzo(b,e)thiepin-11-yl)-4-morpholineacetamide monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the morpholineacetamide side chain can be modified.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Morpholine, acetic anhydride, various nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .
Aplicaciones Científicas De Investigación
N-(6,11-Dihydrodibenzo(b,e)thiepin-11-yl)-4-morpholineacetamide monohydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(6,11-Dihydrodibenzo(b,e)thiepin-11-yl)-4-morpholineacetamide monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
6,11-Dihydrodibenzo(b,e)thiepin-11-one: A related compound with a similar core structure but different functional groups.
N-(6,11-Dihydrodibenzo(b,e)thiepin-11-yl)glycine: Another similar compound with a glycine side chain instead of morpholineacetamide.
Uniqueness
N-(6,11-Dihydrodibenzo(b,e)thiepin-11-yl)-4-morpholineacetamide monohydrochloride is unique due to its specific combination of the dibenzo-thiepin core and the morpholineacetamide side chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Propiedades
Número CAS |
117125-47-0 |
|---|---|
Fórmula molecular |
C20H23ClN2O2S |
Peso molecular |
390.9 g/mol |
Nombre IUPAC |
N-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-2-morpholin-4-ylacetamide;hydrochloride |
InChI |
InChI=1S/C20H22N2O2S.ClH/c23-19(13-22-9-11-24-12-10-22)21-20-16-6-2-1-5-15(16)14-25-18-8-4-3-7-17(18)20;/h1-8,20H,9-14H2,(H,21,23);1H |
Clave InChI |
ZABORCCPJXIZPW-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1CC(=O)NC2C3=CC=CC=C3CSC4=CC=CC=C24.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


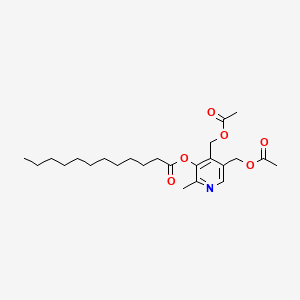


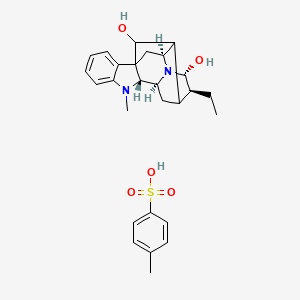
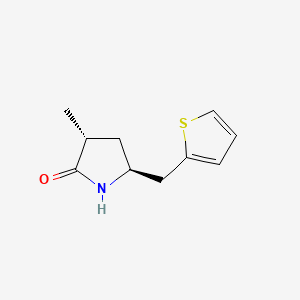


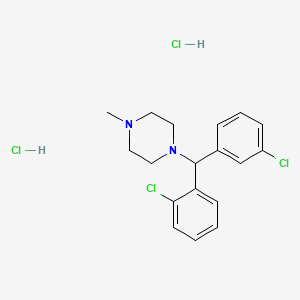
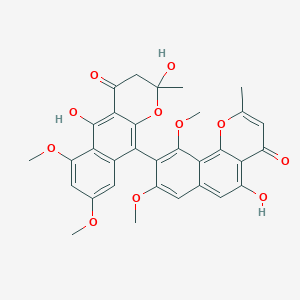


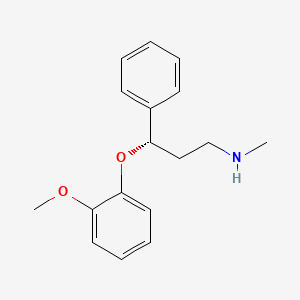
![[(3S,3aR,6S,6aS)-3-[3-(2,4-dichlorophenoxy)propylamino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12773743.png)
